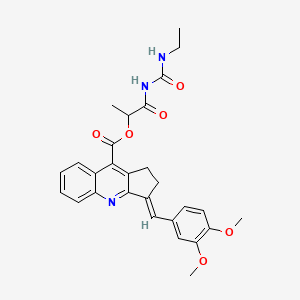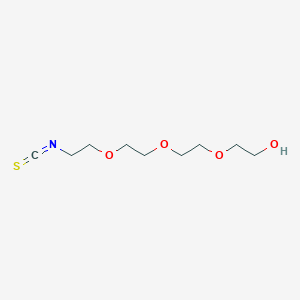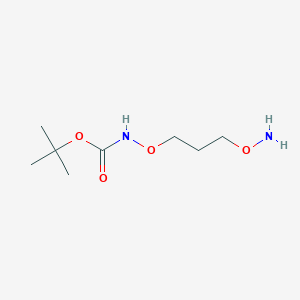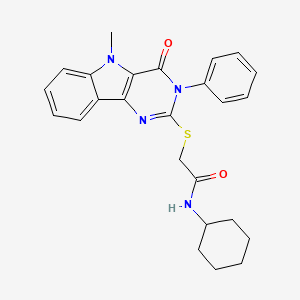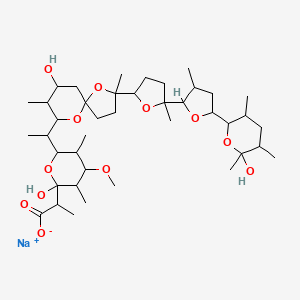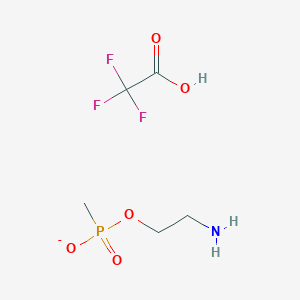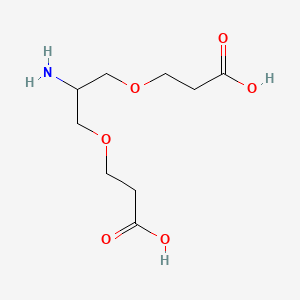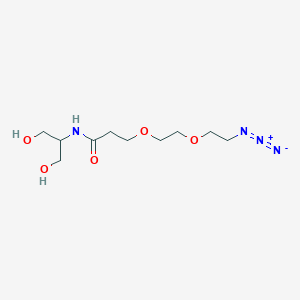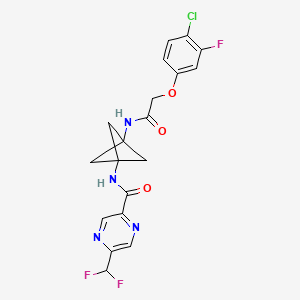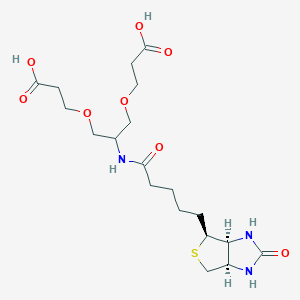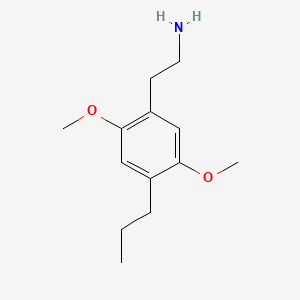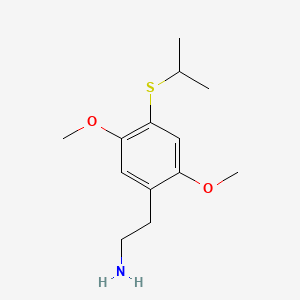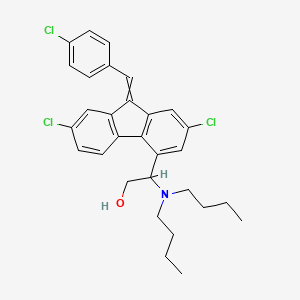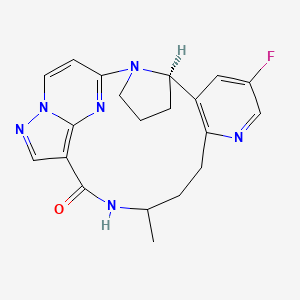
LOXO-195 R racemate
Übersicht
Beschreibung
LOXO-195 R racemate, also known as selitrectinib, is a next-generation selective inhibitor of tropomyosin receptor kinase (TRK). It was developed to overcome resistance to first-generation TRK inhibitors in patients with TRK fusion-positive cancers. TRK fusions are genetic alterations that can drive the growth of various cancers by producing constitutively active TRK proteins.
Wissenschaftliche Forschungsanwendungen
LOXO-195 R racemate has significant applications in scientific research, particularly in the fields of oncology and pharmacology. It is used to study the mechanisms of resistance to TRK inhibitors and to develop new therapeutic strategies for TRK fusion-positive cancers. Additionally, it serves as a tool compound in preclinical studies to understand the role of TRK signaling in cancer and other diseases.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LOXO-195 R racemate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure.
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes rigorous quality control measures to meet pharmaceutical standards. The exact methods are proprietary and protected by patents.
Analyse Chemischer Reaktionen
Types of Reactions: LOXO-195 R racemate primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation, which are facilitated by enzymes such as cytochrome P450.
Common Reagents and Conditions: The metabolic reactions of this compound involve common biological reagents, including enzymes and cofactors. The conditions for these reactions are physiological, occurring within the human body at normal body temperature and pH.
Major Products Formed: The major products formed from the metabolic reactions of this compound are various metabolites that are excreted from the body. These metabolites are typically less active or inactive compared to the parent compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Larotrectinib: A first-generation TRK inhibitor that is highly selective for TRK proteins.
- Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK proteins.
Uniqueness: LOXO-195 R racemate is unique in its ability to overcome resistance to first-generation TRK inhibitors. It maintains potency against multiple TRK kinase domain mutations, making it a valuable option for patients who have developed resistance to other TRK inhibitors.
Eigenschaften
IUPAC Name |
(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-RGUGMKFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


